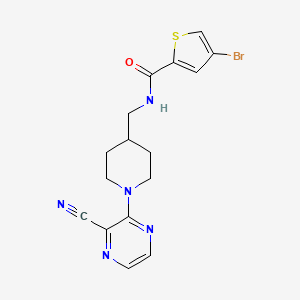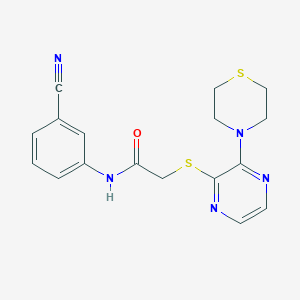
N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN3O5 and its molecular weight is 536.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sigma-2 Receptor Probes
Compounds similar to "N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" have been explored as sigma-2 receptor probes. For instance, benzamide analogues have been radiolabeled for in vitro evaluation, showing high affinity for sigma2 receptors, indicating their potential as ligands for studying sigma2 receptors, which could have implications for tumor diagnosis and drug development (Xu et al., 2005).
Antipsychotic Agent Development
Heterocyclic analogues of similar compounds have been evaluated for their potential as antipsychotic agents. These studies focus on their binding to various receptors, showing potential for the development of antipsychotic medications with fewer side effects (Norman et al., 1996).
Radiotracer Development
Compounds within this class have been developed into hybrid structures for sigma-2 PET tracers, aiding in tumor diagnosis. This research underscores the synthesis and evaluation of arylamides hybrids, revealing their high selectivity and potential interaction with P-gp, which may influence their application in imaging tumors overexpressing P-gp (Abate et al., 2011).
Analgesic Activity
The synthesis of compounds related to "this compound" has also been explored for their analgesic activity. This demonstrates the broader chemical class's potential for developing new pain management solutions (Saad et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by reduction and protection of the resulting intermediate. The protected intermediate is then reacted with N-butyl-4-aminobenzamide to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "N-butyl-4-aminobenzamide", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of acetic anhydride and triethylamine to yield the intermediate", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield the reduced intermediate", "Step 3: Protection of the reduced intermediate with acetic anhydride and triethylamine in dimethylformamide to yield the protected intermediate", "Step 4: Reaction of the protected intermediate with N-butyl-4-aminobenzamide in chloroform in the presence of hydrochloric acid and sodium hydroxide to yield the final product" ] } | |
CAS番号 |
1189933-11-6 |
分子式 |
C29H30ClN3O5 |
分子量 |
536.03 |
IUPAC名 |
N-butyl-4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)21-10-6-19(7-11-21)18-33-28(35)23-15-25(37-2)26(38-3)16-24(23)32(29(33)36)17-20-8-12-22(30)13-9-20/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |
InChIキー |
UKUXJHOZVSSQEL-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


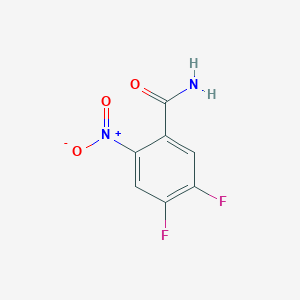
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2588816.png)
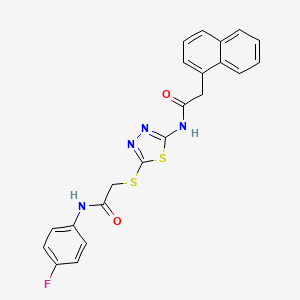
![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
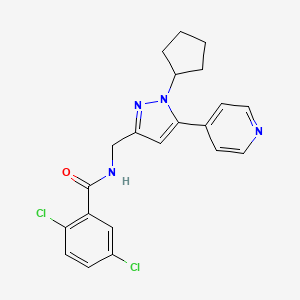
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)
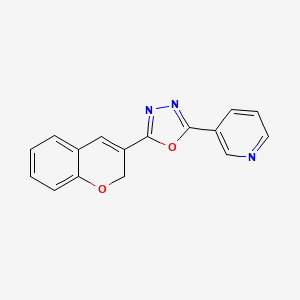
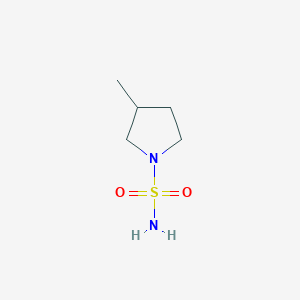
![4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine](/img/structure/B2588828.png)
![N-benzyl-4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2588830.png)
